N-(2-((Methylamino)carbonyl)benzoyl) amlodipine N-(2-((Methylamino)carbonyl)benzoyl) amlodipine Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Amlodipine besilate impurity B is a biochemical.
Brand Name: Vulcanchem
CAS No.: 721958-72-1
VCID: VC0518685
InChI: InChI=1S/C29H32ClN3O7/c1-5-40-29(37)25-22(16-39-15-14-32-27(35)19-11-7-6-10-18(19)26(34)31-3)33-17(2)23(28(36)38-4)24(25)20-12-8-9-13-21(20)30/h6-13,24,33H,5,14-16H2,1-4H3,(H,31,34)(H,32,35)
SMILES: CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC(=O)C3=CC=CC=C3C(=O)NC
Molecular Formula: C29H32ClN3O7
Molecular Weight: 570 g/mol

N-(2-((Methylamino)carbonyl)benzoyl) amlodipine

CAS No.: 721958-72-1

Cat. No.: VC0518685

Molecular Formula: C29H32ClN3O7

Molecular Weight: 570 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

N-(2-((Methylamino)carbonyl)benzoyl) amlodipine - 721958-72-1

Specification

CAS No. 721958-72-1
Molecular Formula C29H32ClN3O7
Molecular Weight 570 g/mol
IUPAC Name 5-O-ethyl 3-O-methyl 4-(2-chlorophenyl)-2-methyl-6-[2-[[2-(methylcarbamoyl)benzoyl]amino]ethoxymethyl]-1,4-dihydropyridine-3,5-dicarboxylate
Standard InChI InChI=1S/C29H32ClN3O7/c1-5-40-29(37)25-22(16-39-15-14-32-27(35)19-11-7-6-10-18(19)26(34)31-3)33-17(2)23(28(36)38-4)24(25)20-12-8-9-13-21(20)30/h6-13,24,33H,5,14-16H2,1-4H3,(H,31,34)(H,32,35)
Standard InChI Key SNNCONCKJDOFKX-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC(=O)C3=CC=CC=C3C(=O)NC
Canonical SMILES CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC(=O)C3=CC=CC=C3C(=O)NC
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(2-((Methylamino)carbonyl)benzoyl) amlodipine is a dihydropyridine derivative characterized by a 1,4-dihydropyridine ring substituted at positions 2, 3, 4, 5, and 6. Key structural features include:

  • A 2-chlorophenyl group at position 4, contributing to hydrophobic interactions.

  • Ethyl and methyl ester groups at positions 3 and 5, respectively.

  • A methylaminocarbonylbenzoyl moiety linked via an ethoxy bridge at position 2, introducing hydrogen-bonding capabilities .

The stereochemistry of the dihydropyridine ring (4R,4S configuration) and the spatial arrangement of substituents influence its physicochemical behavior and interaction with biological targets .

Physical and Chemical Properties

The compound exhibits the following properties, as documented in chemical databases:

PropertyValueSource Citation
Melting Point174–176°C
Boiling Point756.8±60.0 °C (Predicted)
Density1.254±0.06 g/cm³
SolubilitySlight in chloroform, DMSO, methanol
pKa13.70±0.46 (Predicted)
Storage Conditions-20°C in a freezer

These properties underscore its stability under refrigeration and limited solubility in polar solvents, necessitating specialized handling in laboratory settings .

Synthesis and Role in Pharmaceutical Manufacturing

Formation During Amlodipine Synthesis

Amlodipine besylate is synthesized via a multi-step process involving phthaloyl amlodipine as a key intermediate. N-(2-((Methylamino)carbonyl)benzoyl) amlodipine forms during the deprotection of this intermediate or through side reactions involving residual methylamine and benzoyl chloride derivatives . The reaction pathway below summarizes its formation:

Phthaloyl amlodipine+MethylamineN-(2-((Methylamino)carbonyl)benzoyl) amlodipine+Byproducts[1][3]\text{Phthaloyl amlodipine} + \text{Methylamine} \rightarrow \text{N-(2-((Methylamino)carbonyl)benzoyl) amlodipine} + \text{Byproducts} \quad[1][3]

Analytical Characterization

Spectroscopic Identification

Advanced analytical techniques are critical for characterizing N-(2-((Methylamino)carbonyl)benzoyl) amlodipine:

  • High-Resolution Mass Spectrometry (HRMS): Confirms the molecular ion peak at m/z 570.03 (M+H)⁺, consistent with the molecular formula C29H32ClN3O7\text{C}_{29}\text{H}_{32}\text{ClN}_{3}\text{O}_{7} .

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H}-NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, aromatic protons), δ 5.10 (s, NH), δ 4.20 (q, ester CH₂), δ 2.30 (s, N-methyl) .

    • 13C^{13}\text{C}-NMR: Signals at δ 170.5 (carbonyl), δ 165.2 (amide), δ 152.0 (pyridine C-4) .

  • HPLC: Retention time of 8.2±0.5 minutes using a C18 column and acetonitrile-phosphate buffer (pH 3.0) mobile phase .

ParameterValueConditions
ColumnC18, 250 × 4.6 mmMobile Phase: Acetonitrile-phosphate buffer (50:50)
Flow Rate1.0 mL/minDetection: UV at 237 nm
Retention Time8.2 minPurity: 98.5%

Research Applications and Future Directions

Role in Pharmaceutical Analysis

As a certified reference material, N-(2-((Methylamino)carbonyl)benzoyl) amlodipine is indispensable for:

  • Validating analytical methods for amlodipine purity testing.

  • Conducting stability studies to assess impurity formation under stress conditions (e.g., heat, humidity) .

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